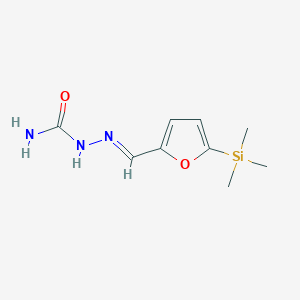
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide is a heterocyclic compound with the molecular formula C9H15N3O2Si and a molecular weight of 225.32 g/mol . This compound is primarily used in research and development within the fields of organic and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide typically involves the reaction of furan derivatives with hydrazinecarboxamide in the presence of trimethylsilyl chloride. The reaction conditions often require a base catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to the inhibition of specific biochemical pathways, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
2-(Trimethylsiloxy)furan: This compound is similar in structure but lacks the hydrazinecarboxamide moiety.
4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile: This compound shares the furan and hydrazinecarboxamide components but has different substituents.
Uniqueness: The uniqueness of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide lies in its combination of the trimethylsilyl group with the furan and hydrazinecarboxamide moieties. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Biological Activity
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide, identified by its CAS number 89052-36-8, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₅N₃O₂Si
- Molecular Weight : 225.32 g/mol
- Structure : The compound features a furan ring substituted with a trimethylsilyl group and a hydrazinecarboxamide moiety, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that compounds containing furan and hydrazine derivatives often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under consideration has been evaluated for its anticancer properties, particularly against various human cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of related hydrazine derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC₅₀ values for these compounds ranged from 3.0 µM to 10 µM , indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Another research indicated that furan-based compounds exhibited significant inhibition of tyrosinase activity, which is critical in melanin production and may relate to their anticancer properties .
-
Mechanisms of Action :
- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. This was demonstrated through increased levels of caspase-3 activity in treated cells, suggesting an activation of apoptotic pathways .
- Molecular docking studies have suggested that these compounds may interact with specific targets within cancer cells, inhibiting pathways essential for cell survival and proliferation .
Data Table: Anticancer Activity Comparison
Properties
Molecular Formula |
C9H15N3O2Si |
|---|---|
Molecular Weight |
225.32 g/mol |
IUPAC Name |
[(E)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C9H15N3O2Si/c1-15(2,3)8-5-4-7(14-8)6-11-12-9(10)13/h4-6H,1-3H3,(H3,10,12,13)/b11-6+ |
InChI Key |
GUWYQFSTHWSJDG-IZZDOVSWSA-N |
Isomeric SMILES |
C[Si](C)(C)C1=CC=C(O1)/C=N/NC(=O)N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(O1)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















